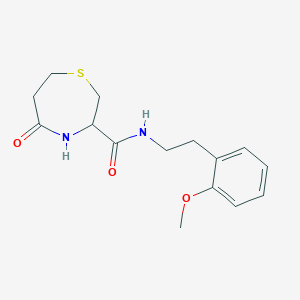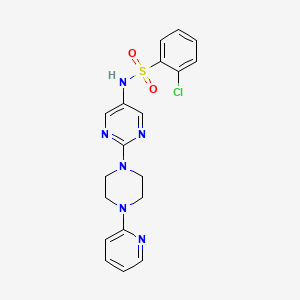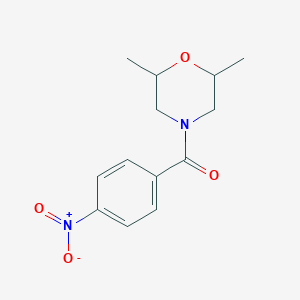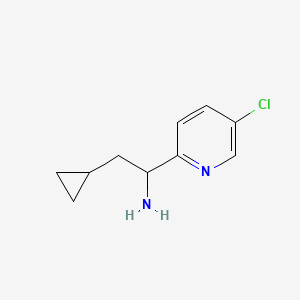
1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances and is universally accepted. The molecular formula gives the exact number of different types of atoms in a molecule of the compound. The structural formula shows the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
This involves the use of various spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound. X-ray crystallography can also be used if the compound forms suitable crystals.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can help in understanding the reactivity of the compound and its possible uses.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.Scientific Research Applications
Anticancer Agent Discovery
A study explored the structure-activity relationship of certain compounds, leading to the discovery of novel apoptosis inducers, which are critical for anticancer research. The research identified a compound with significant in vivo activity in a tumor model, marking its potential as an anticancer agent. This highlights the compound's role in identifying molecular targets for cancer therapy (Zhang et al., 2005).
Chemistry-Driven Drug Discovery
Research on the diversity-oriented synthesis of azaspirocycles has revealed a method for creating omega-unsaturated dicyclopropylmethylamines, leading to the synthesis of functionalized pyrrolidines, piperidines, and azepines. These findings are significant for chemistry-driven drug discovery, illustrating the versatility of compounds related to "1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine" in synthesizing drug-like scaffolds (Wipf et al., 2004).
Biomimetic Electron Transfer
A study on a green perylene-based analogue of chlorophyll a, which shares photophysical and redox properties with chlorophyll a, demonstrates the potential of related compounds in biomimetic electron transfer systems. This research contributes to our understanding of how these compounds can be used in developing new materials for capturing and utilizing solar energy (Lukas et al., 2002).
Synthesis of Polyazamacrocycles
The palladium-catalyzed amination of dihalopyridines, including those related to "1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine," has been studied for synthesizing new polyazamacrocycles. These macrocycles, containing exo-oriented pyridine nitrogen atoms, have potential applications in coordination chemistry and catalysis (Averin et al., 2005).
Highly Selective Hydrogenation
Research on the selective hydrogenation of chloro-cyanopyridines has led to an improved synthesis of a key intermediate for neo-nicotinoid insecticides. This work demonstrates the importance of such compounds in agricultural chemistry, providing a more efficient route to insecticides (Tanaka et al., 1999).
Safety And Hazards
The safety and hazards associated with the compound are studied. This includes its toxicity, flammability, environmental impact, etc.
Future Directions
Based on the above analyses, future directions for the study of the compound are suggested. This could involve suggesting modifications to the compound to improve its properties or suggesting new reactions that it could undergo.
I hope this general outline helps! If you have a specific compound or a class of compounds you’re interested in, feel free to ask! I’m here to help. 😊
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-2-cyclopropylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-4-10(13-6-8)9(12)5-7-1-2-7/h3-4,6-7,9H,1-2,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLGORXZSAXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=NC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine | |
CAS RN |
1270460-92-8 |
Source


|
| Record name | 1-(5-chloropyridin-2-yl)-2-cyclopropylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate](/img/structure/B2888097.png)
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)

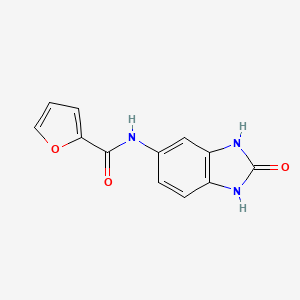
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)
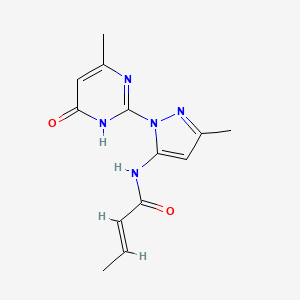
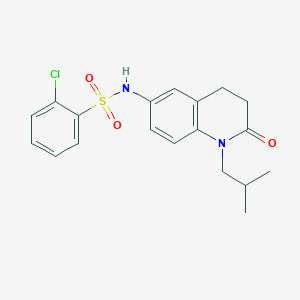
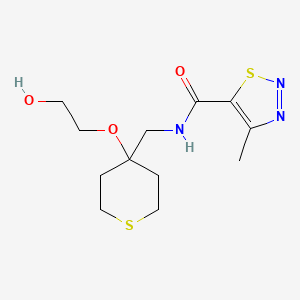
![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)
